molecular formula C21H35Br B14058913 2-Bromo-1,3,5-tri(pentan-3-yl)benzene CAS No. 825644-14-2

2-Bromo-1,3,5-tri(pentan-3-yl)benzene

Cat. No.: B14058913
CAS No.: 825644-14-2
M. Wt: 367.4 g/mol
InChI Key: VEGMSAHZWARETO-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-tri(pentan-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and three pentan-3-yl groups. This compound is part of the broader class of bromobenzenes, which are known for their applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3,5-tri(pentan-3-yl)benzene typically involves the bromination of 1,3,5-tri(pentan-3-yl)benzene. This reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,5-tri(pentan-3-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .

Scientific Research Applications

2-Bromo-1,3,5-tri(pentan-3-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated compounds and biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Bromo-1,3,5-tri(pentan-3-yl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with nucleophiles. This compound can also interact with enzymes and receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3,5-triisopropylbenzene: Similar in structure but with isopropyl groups instead of pentan-3-yl groups.

    1-Bromo-2,4,6-triisopropylbenzene: Another isomer with bromine and isopropyl groups in different positions.

    2-Bromo-1,3,5-tri-tert-butylbenzene: Contains tert-butyl groups instead of pentan-3-yl groups.

Uniqueness

2-Bromo-1,3,5-tri(pentan-3-yl)benzene is unique due to the presence of pentan-3-yl groups, which can influence its reactivity and interactions compared to compounds with smaller or bulkier alkyl groups. This structural variation can lead to differences in physical properties, such as solubility and boiling point, as well as distinct reactivity patterns in chemical reactions .

Properties

CAS No.

825644-14-2

Molecular Formula

C21H35Br

Molecular Weight

367.4 g/mol

IUPAC Name

2-bromo-1,3,5-tri(pentan-3-yl)benzene

InChI

InChI=1S/C21H35Br/c1-7-15(8-2)18-13-19(16(9-3)10-4)21(22)20(14-18)17(11-5)12-6/h13-17H,7-12H2,1-6H3

InChI Key

VEGMSAHZWARETO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=C(C(=C1)C(CC)CC)Br)C(CC)CC

Origin of Product

United States

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